Regioisomeric Differentiation: 2,4-Dinitro vs. 3,5-Dinitrobenzamide Pharmacophore Dictates Divergent Biological Activation Mechanisms
The 2,4-dinitrobenzamide pharmacophore in CAS 301235-70-1 distinguishes it mechanistically from the well-characterized 3,5-dinitrobenzamide antitubercular class. 2,4-Dinitrobenzamide derivatives such as CB 1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide] are established substrates for E. coli nitroreductase (NTR), undergoing enzymatic reduction to cytotoxic hydroxylamine species; CB 1954 exhibits an IC50 of ~0.1 μM in NTR-expressing V79 cells versus >100 μM in parental cells, representing a >1000-fold activation ratio [1]. In contrast, 3,5-dinitrobenzamide derivatives (e.g., PBTZ169, DNB D5-D12 series) inhibit DprE1 with MIC values of 0.016–0.125 μg/mL against M. tuberculosis H37Rv, functioning independently of reductive activation [2]. The target compound, bearing the 2,4-dinitro pattern, is predicted to follow the NTR-dependent activation pathway rather than direct DprE1 inhibition, a critical divergence for assay design.
| Evidence Dimension | Mechanism of biological activation / target engagement |
|---|---|
| Target Compound Data | 2,4-dinitrobenzamide scaffold predicted NTR substrate (no direct assay data available for CAS 301235-70-1); structurally analogous to CB 1954 class prodrugs |
| Comparator Or Baseline | 3,5-dinitrobenzamide class: DprE1 inhibitors; D5/D6/D7/D12 MIC = 0.0625 μg/mL (M. tuberculosis H37Rv); PBTZ169 MIC = 0.016–0.125 μg/mL (drug-sensitive and MDR-TB strains) |
| Quantified Difference | Qualitative mechanistic divergence: reductive activation-dependent (2,4-DNB) vs. direct enzyme inhibition (3,5-DNB); quantitative head-to-head data for CAS 301235-70-1 not available |
| Conditions | 2,4-DNB class: NTR-expressing V79 cell assays (CB 1954); 3,5-DNB class: M. tuberculosis H37Rv broth microdilution assays |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 3,5-dinitro analog CAS 300569-06-6) will result in a compound with a fundamentally different mechanism, rendering it inactive in NTR-dependent assays and potentially yielding false negatives in antitubercular DprE1 screens.
- [1] Friedlos, F., et al. (1997). Mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 40(8), 1270-1275. View Source
- [2] Chen, X., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 692-696. Reports MIC data for 3,5-dinitrobenzamide series. View Source
